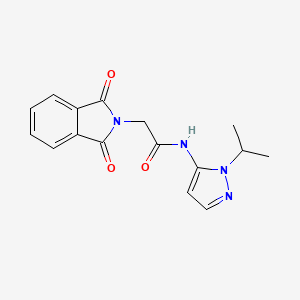![molecular formula C20H18F3N3OS B2786186 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea CAS No. 887891-75-0](/img/structure/B2786186.png)
3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea is a complex organic compound that features a quinoline moiety, a trifluoromethyl group, and a thiourea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Thiourea Linkage: The thiourea linkage is formed by reacting the quinoline derivative with an isothiocyanate, such as phenyl isothiocyanate, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
科学的研究の応用
3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation.
Pathways Involved: It affects pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival.
類似化合物との比較
Similar Compounds
1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylthiourea: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-chlorophenyl]thiourea: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
Uniqueness
3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
特性
IUPAC Name |
1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-12-2-3-13-11-14(18(27)26-17(13)10-12)8-9-24-19(28)25-16-6-4-15(5-7-16)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,26,27)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXCDILXYFRKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2786107.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2786109.png)
![17-[(2-fluorophenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2786110.png)
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)

amino]butanoic acid](/img/structure/B2786114.png)

![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2786119.png)
![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)




